molecular formula C12H16N2O3 B5830107 N-(3-methoxyphenyl)-4-morpholinecarboxamide

N-(3-methoxyphenyl)-4-morpholinecarboxamide

Cat. No. B5830107
M. Wt: 236.27 g/mol
InChI Key: QJZMTWXKZIMZOM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-morpholinecarboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(3-methoxyphenyl)-4-morpholinecarboxamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-(3-methoxyphenyl)-4-morpholinecarboxamide reduces the influx of calcium ions into cells, leading to a decrease in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-morpholinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models, and clinical trials have demonstrated its efficacy in reducing pain in patients with diabetic neuropathy. It has also been shown to have antiepileptic effects in animal models.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-4-morpholinecarboxamide has several advantages for lab experiments. It is a potent and selective T-type calcium channel blocker, making it a useful tool for studying the role of these channels in various physiological processes. However, its selectivity for T-type calcium channels may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-(3-methoxyphenyl)-4-morpholinecarboxamide. One area of interest is its potential use in the treatment of epilepsy. Another area of interest is its potential use in the treatment of pain, particularly in patients with neuropathic pain. Additionally, further research is needed to fully understand the mechanisms by which N-(3-methoxyphenyl)-4-morpholinecarboxamide exerts its effects, which could lead to the development of more effective treatments for a variety of diseases.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-4-morpholinecarboxamide involves the reaction of 3-methoxyaniline with ethyl 4-chloro-3-oxobutanoate to form ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. This compound is then reacted with morpholine and ammonia to yield N-(3-methoxyphenyl)-4-morpholinecarboxamide.

Scientific Research Applications

N-(3-methoxyphenyl)-4-morpholinecarboxamide has been studied for its potential therapeutic applications in various diseases, including hypertension, pain, and epilepsy. It has been shown to have antihypertensive effects in animal models, and clinical trials have demonstrated its efficacy in reducing pain in patients with diabetic neuropathy.

properties

IUPAC Name

N-(3-methoxyphenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-11-4-2-3-10(9-11)13-12(15)14-5-7-17-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZMTWXKZIMZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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